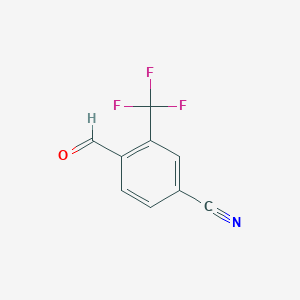

4-Formyl-3-(trifluoromethyl)benzonitrile

Description

Significance of Benzonitrile (B105546) Scaffolds in Advanced Organic Synthesis

The benzonitrile framework is a cornerstone in the field of organic synthesis, valued for its versatility and presence in a wide array of functional molecules. nih.gov Benzonitrile and its derivatives are crucial intermediates in the production of pharmaceuticals, dyes, agrochemicals, and rubber chemicals. medcraveonline.com The nitrile group itself is a key functional moiety in many centrally chiral molecules with proven medicinal applications, such as the breast cancer drug Finrozole, where it acts as a hydrogen bond acceptor to inhibit the aromatase enzyme. nih.gov

Historically, the synthesis of benzonitriles has been achieved through methods like the ammoxidation of toluene. medcraveonline.com Modern synthetic chemistry continues to explore novel, more efficient, and environmentally friendly routes to produce these valuable compounds. nih.gov The nitrile group can be readily transformed into various other functional groups, including amides, carboxylic acids, and amines, further highlighting the synthetic utility of the benzonitrile scaffold. nih.gov This adaptability makes benzonitrile-containing molecules indispensable tools for chemists developing new materials and therapeutic agents. openaccessjournals.com

Importance of Formyl and Trifluoromethyl Moieties in Chemical Functionalization

The utility of 4-Formyl-3-(trifluoromethyl)benzonitrile is significantly enhanced by its two functional groups: the formyl (-CHO) and trifluoromethyl (-CF₃) moieties. Each group imparts distinct reactive and modulatory properties to the parent molecule.

The formyl group is the simplest aldehyde functional group and a fundamental unit in organic synthesis. fiveable.me Its presence allows for the construction of more complex molecules through reactions like formylation, which introduces a formyl group onto a compound. biologyinsights.comwikipedia.org The carbonyl carbon of the formyl group is susceptible to nucleophilic attack, a common and highly useful reaction pathway. fiveable.me Furthermore, the formyl group can be oxidized to a carboxylic acid, providing another avenue for molecular elaboration. fiveable.me Classic named reactions such as the Gattermann-Koch and Vilsmeier-Haack reactions are employed to introduce formyl groups onto aromatic rings, creating valuable aldehyde intermediates. biologyinsights.comwisdomlib.org

The trifluoromethyl group is a highly sought-after moiety in medicinal chemistry due to its unique electronic properties and steric effects. nbinno.comwikipedia.org Introducing a -CF₃ group can significantly enhance the metabolic stability, lipophilicity, and biological activity of drug candidates. mdpi.comwechemglobal.com This is because the carbon-fluorine bond is exceptionally strong, resisting metabolic oxidation. mdpi.com The high electronegativity of the trifluoromethyl group can also influence the acidity or basicity of nearby functional groups, which can be critical for molecular interactions and binding affinity to biological targets. nbinno.comwikipedia.org Consequently, the -CF₃ group is a common feature in many FDA-approved drugs, including the antidepressant fluoxetine (B1211875) (Prozac) and the anti-inflammatory drug celecoxib (B62257) (Celebrex). wikipedia.orgmdpi.com It is often used as a bioisostere to replace methyl or chloro groups to fine-tune a molecule's properties. wikipedia.org

Overview of Research Trajectories for Multifunctional Aromatic Systems

Multifunctional aromatic compounds, such as this compound, are at the forefront of chemical research due to their potential in diverse applications. Current research trajectories focus on several key areas.

One major trend is the development of sustainable and efficient synthesis methods . numberanalytics.comnumberanalytics.com Researchers are exploring the use of renewable feedstocks, green solvents, and environmentally friendly catalysts to produce complex aromatic compounds. numberanalytics.comnumberanalytics.com This includes the development of novel coupling and cyclization reactions to build aromatic systems with high precision and atom economy. numberanalytics.com

Another significant area of focus is the application of these compounds in materials science and pharmaceuticals . openaccessjournals.comnumberanalytics.com Aromatic systems are fundamental building blocks for polymers, dyes, and advanced materials with unique conductive and optical properties. numberanalytics.com In medicinal chemistry, the rigid and planar structure of aromatic rings provides a stable scaffold for designing drugs that can bind effectively to biological targets like proteins and nucleic acids. jocpr.com The ability to strategically modify these aromatic systems with various functional groups allows for the optimization of a drug's efficacy, selectivity, and pharmacokinetic profile. jocpr.com

Future research is expected to further integrate advanced computational methods with combinatorial chemistry and structure-based drug design to fully harness the potential of multifunctional aromatic compounds, leading to the development of safer and more effective therapeutic agents and innovative materials. jocpr.com

Table 2: Chemical Compounds Mentioned

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₉H₄F₃NO |

| Finrozole | C₁₃H₁₁N₅ |

| Toluene | C₇H₈ |

| Fluoxetine | C₁₇H₁₈F₃NO |

Structure

3D Structure

Properties

IUPAC Name |

4-formyl-3-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F3NO/c10-9(11,12)8-3-6(4-13)1-2-7(8)5-14/h1-3,5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIJWOPZFPUOMEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)C(F)(F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 4 Formyl 3 Trifluoromethyl Benzonitrile

Precursor Synthesis Strategies for Substituted Benzonitriles and Trifluoromethyl Arenes

The synthesis of 4-Formyl-3-(trifluoromethyl)benzonitrile necessitates a robust understanding of methods to introduce the cyano and trifluoromethyl functionalities onto an aromatic scaffold. This section explores established and contemporary strategies for the preparation of substituted benzonitriles and trifluoromethyl arenes, which serve as key precursors to the target molecule.

Cyanation Reactions for Benzonitrile (B105546) Scaffold Formation

The introduction of a nitrile group onto an aromatic ring is a fundamental transformation in organic synthesis. Several classical and modern methods are available for the formation of the benzonitrile scaffold.

The Sandmeyer reaction is a well-established method for converting aryl diazonium salts, derived from anilines, into benzonitriles using copper(I) cyanide. mdpi.com This reaction is a cornerstone in the synthesis of aromatic nitriles and is utilized in the production of various important chemical intermediates. accelachem.comnbinno.com The process involves the diazotization of an aromatic amine, followed by treatment with a copper(I) salt to replace the diazonium group with a nitrile. accelachem.com

Another classical approach is the Rosenmund-von Braun reaction , which involves the cyanation of aryl halides with copper(I) cyanide, typically at elevated temperatures in a polar solvent. nih.gov While effective, this method often requires stoichiometric amounts of the copper salt. sigmaaldrich.com Modern advancements have led to the development of catalytic versions of this reaction. prepchem.com

Palladium-catalyzed cyanation of aryl halides and pseudohalides has emerged as a powerful and versatile alternative, offering milder reaction conditions and broader functional group tolerance. chemicalbook.comgoogle.com These methods often employ various cyanide sources, including potassium ferrocyanide, which is a less toxic alternative to simple alkali metal cyanides. chemicalbook.com The choice of palladium catalyst and ligands is crucial for achieving high efficiency, especially for less reactive aryl chlorides. orgsyn.org

Table 1: Comparison of Common Cyanation Reactions for Benzonitrile Synthesis

| Reaction | Starting Material | Reagents | Key Features |

| Sandmeyer Reaction | Aryl diazonium salt | CuCN | Well-established, good for aniline (B41778) precursors. mdpi.comaccelachem.com |

| Rosenmund-von Braun | Aryl halide | CuCN (stoichiometric) | Classical method, often requires high temperatures. nih.gov |

| Catalytic Rosenmund-von Braun | Aryl halide | CuCN (catalytic), cyanide source | Milder conditions than the classical version. prepchem.com |

| Palladium-Catalyzed Cyanation | Aryl halide/pseudohalide | Pd catalyst, ligand, cyanide source | Mild conditions, broad functional group tolerance. chemicalbook.comgoogle.com |

Trifluoromethylation Strategies for Aromatic Systems

The introduction of a trifluoromethyl (CF3) group can dramatically alter the physical, chemical, and biological properties of a molecule. nbinno.com Consequently, numerous methods for the trifluoromethylation of aromatic systems have been developed.

Transition metal catalysis plays a pivotal role in modern trifluoromethylation reactions, with palladium and copper being the most extensively studied metals.

Palladium-catalyzed trifluoromethylation of aryl halides has been a significant area of research. orgsyn.org These reactions often involve the use of various trifluoromethyl sources and proceed through a catalytic cycle that can involve high-valent palladium intermediates. google.com The choice of ligands is critical to facilitate the challenging reductive elimination step that forms the C-CF3 bond. orgsyn.org This methodology is compatible with a wide array of functional groups, including nitriles, making it potentially applicable to the synthesis of precursors for this compound. nbinno.com

Copper-catalyzed trifluoromethylation offers a cost-effective alternative to palladium-based systems. prepchem.com These reactions can utilize various trifluoromethylating agents, including trifluoroacetate (B77799) derivatives. mdpi.com Mechanistic studies suggest the involvement of Cu(I) and Cu(III) intermediates. prepchem.com Copper-catalyzed methods have been successfully applied to a broad range of aryl halides.

Table 2: Overview of Transition Metal-Catalyzed Trifluoromethylation

| Metal Catalyst | Typical Substrate | Common CF3 Source | Mechanistic Hallmark |

| Palladium | Aryl Halides | TMSCF3, Electrophilic CF3+ reagents | Pd(II)/Pd(IV) catalytic cycles, reductive elimination. orgsyn.orggoogle.com |

| Copper | Aryl Halides | Trifluoroacetates, TMSCF3 | Often involves Cu(I)/Cu(III) species, radical pathways. mdpi.comprepchem.com |

In recent years, metal-free trifluoromethylation methods have gained prominence due to their potential for reduced cost and toxicity. These approaches often rely on radical chemistry or photoredox catalysis.

Photoredox catalysis has emerged as a powerful tool for the generation of trifluoromethyl radicals under mild conditions. chemicalbook.com Using a photocatalyst, often a ruthenium or iridium complex, and a suitable trifluoromethyl source, arenes and heteroarenes can be directly trifluoromethylated via a C-H functionalization pathway. chemicalbook.com This method obviates the need for pre-functionalized substrates.

Radical trifluoromethylation can also be initiated by other means, such as the use of radical initiators. These reactions often proceed with good regioselectivity, which is governed by the electronic properties of the aromatic substrate. chemicalbook.com

Nucleophilic trifluoromethylation of electron-deficient arenes represents another metal-free strategy. This approach typically involves the reaction of an arene bearing electron-withdrawing groups with a nucleophilic trifluoromethyl source. prepchem.com

A less direct but powerful strategy for the synthesis of trifluoromethyl arenes involves the deoxytrifluoromethylation of phenols or related compounds, followed by aromatization. This approach allows for the conversion of readily available phenolic starting materials into valuable trifluoromethylated aromatics.

One such strategy involves a deoxytrifluoromethylation/aromatization sequence starting from cyclohexanones. prepchem.com The cyclohexanone (B45756) can be reacted with a trifluoromethylating agent, such as the Ruppert-Prakash reagent (TMSCF3), to introduce the CF3 group. Subsequent aromatization of the resulting intermediate yields the desired trifluoromethyl arene. prepchem.com This method provides access to highly substituted trifluoromethyl arenes that may be difficult to prepare by other means.

Direct Synthesis Routes for this compound and Analogues

While the general methods described above provide a toolbox for constructing the necessary functionalities, the direct and efficient synthesis of this compound presents a unique challenge due to the potential for competing reactions and functional group incompatibilities. A survey of the literature reveals synthetic strategies for closely related analogues, which can inform potential routes to the target molecule.

A plausible synthetic approach could start from a precursor already containing the trifluoromethyl and cyano groups, such as 3-(trifluoromethyl)benzonitrile . sigmaaldrich.com Formylation of this substrate at the 4-position would directly yield the target molecule. Formylation of aromatic compounds can be achieved through various methods, including the Vilsmeier-Haack reaction or by using other formylating agents. organic-chemistry.org

Alternatively, a precursor bearing the formyl and trifluoromethyl groups could be subjected to a cyanation reaction. For instance, a suitably substituted 2-(trifluoromethyl)benzaldehyde derivative could be converted to the corresponding benzonitrile.

The synthesis of related compounds provides further insight. For example, the preparation of 4-cyano-2-nitrobenzaldehyde has been reported, which involves the oxidation of a precursor. chemicalbook.com The synthesis of 4-amino-2-trifluoromethyl benzonitrile has been achieved through a multi-step sequence involving bromination, cyanation, and amination of m-trifluoromethyl fluorobenzene. google.com Furthermore, the synthesis of 4'-cyano-2,2,2-trifluoroacetophenone from methyl 4-cyanobenzoate (B1228447) and trifluoromethyltrimethylsilane has been described. chemicalbook.com While not a direct synthesis of the target aldehyde, this demonstrates the compatibility of the cyano group with trifluoromethylation reactions.

The synthesis of a structurally similar compound, 3-Hydroxy-4-(trifluoromethyl)benzonitrile , has been accomplished via the Sandmeyer reaction starting from a suitably substituted aniline precursor, highlighting the utility of this classic reaction for constructing trifluoromethylated benzonitriles. nbinno.com

Functional Group Interconversions and Derivatization of this compound

The presence of both a formyl and a nitrile group on the same aromatic ring allows for a range of selective chemical transformations, making this compound a valuable synthetic intermediate.

The aldehyde functional group can be readily oxidized to a carboxylic acid. Standard oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid and acetone) are commonly employed for this transformation. organic-chemistry.orgwikipedia.orgadichemistry.comlibretexts.orgnumberanalytics.com The Jones oxidation is a robust method for converting primary alcohols and aldehydes to carboxylic acids. organic-chemistry.orgwikipedia.orgadichemistry.comlibretexts.orgnumberanalytics.com The reaction is typically rapid and gives high yields. wikipedia.org The application of these reagents to this compound would be expected to yield 4-cyano-2-(trifluoromethyl)benzoic acid.

The nitrile group can be hydrolyzed under either acidic or basic conditions to afford a carboxylic acid or an amide. The outcome of the reaction is dependent on the reaction conditions. Mild hydrolysis conditions may favor the formation of the corresponding amide, 4-formyl-3-(trifluoromethyl)benzamide, while more vigorous conditions will lead to the carboxylic acid, 4-formyl-3-(trifluoromethyl)benzoic acid.

The formyl group of this compound is susceptible to olefination reactions, such as the Wittig reaction and the Horner-Wadsworth-Emmons reaction. These reactions are powerful tools for the formation of carbon-carbon double bonds.

Wittig Reaction : This reaction involves the treatment of the aldehyde with a phosphorus ylide (a Wittig reagent), typically generated by the deprotonation of a phosphonium (B103445) salt. nih.govnih.govresearchgate.netyoutube.com For example, reaction with methyltriphenylphosphonium (B96628) bromide in the presence of a strong base would yield 4-(prop-1-en-2-yl)-3-(trifluoromethyl)benzonitrile. The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide.

Horner-Wadsworth-Emmons (HWE) Reaction : A variation of the Wittig reaction, the HWE reaction employs a phosphonate (B1237965) carbanion, which is generally more nucleophilic than the corresponding phosphorus ylide. wikipedia.orgnrochemistry.comconicet.gov.arorganic-chemistry.orgresearchgate.net This reaction often provides excellent E-selectivity for the resulting alkene. wikipedia.orgorganic-chemistry.org The use of phosphonates bearing electron-withdrawing groups, such as trifluoromethyl groups, under Still-Gennari conditions can lead to the formation of (Z)-olefins with high stereoselectivity. nrochemistry.com

| Reaction Type | Reagent | Expected Product |

| Wittig Reaction | Methyltriphenylphosphonium bromide / base | 4-(Prop-1-en-2-yl)-3-(trifluoromethyl)benzonitrile |

| Horner-Wadsworth-Emmons | Stabilized phosphonate carbanion | Alkene with high E-selectivity |

The aldehyde group can be selectively reduced to a primary alcohol. A common and mild reducing agent for this transformation is sodium borohydride (B1222165) (NaBH₄). organic-chemistry.orgrsc.org A patent for the synthesis of Crisaborole describes the reduction of the aldehyde group in 4-(4-bromo-3-formylphenoxy)benzonitrile (B1381863) to the corresponding benzylic alcohol using sodium borohydride in methanol. google.com This suggests that a similar reduction of this compound would efficiently produce 4-(hydroxymethyl)-3-(trifluoromethyl)benzonitrile.

Catalytic hydrogenation is another effective method for the reduction of aldehydes. For instance, palladium on carbon (Pd/C) is a widely used catalyst for the hydrogenation of various functional groups. researchgate.netresearchgate.netrsc.orgqub.ac.uk The transfer hydrogenation of benzonitrile to benzylamine (B48309) using a palladium on carbon catalyst with triethylammonium (B8662869) formate (B1220265) as the reducing agent has been demonstrated. rsc.orgqub.ac.uk While this applies to the nitrile group, similar conditions can often be adapted for the reduction of aldehydes.

| Reduction Method | Reagent/Catalyst | Expected Product |

| Hydride Reduction | Sodium borohydride (NaBH₄) | 4-(Hydroxymethyl)-3-(trifluoromethyl)benzonitrile |

| Catalytic Hydrogenation | H₂, Pd/C | 4-(Hydroxymethyl)-3-(trifluoromethyl)benzonitrile |

Electrophilic and Nucleophilic Functionalization of the Nitrile Moiety

The nitrile group (C≡N) is a versatile functional group that can undergo both electrophilic and nucleophilic attacks. Its reactivity in this compound is significantly influenced by the electronic effects of the adjacent formyl and trifluoromethyl groups.

Electrophilic Functionalization

Electrophilic attack on the nitrile group typically occurs at the nitrogen atom, which possesses a lone pair of electrons. Protonation of the nitrogen increases the electrophilicity of the nitrile carbon, making it more susceptible to attack by weak nucleophiles. This principle is fundamental to the acid-catalyzed hydrolysis of nitriles to amides and subsequently to carboxylic acids.

Another key electrophilic transformation is the formation of nitrilium ions. These intermediates can be generated by the reaction of nitriles with strong electrophiles, such as alkyl halides in the presence of a Lewis acid. The resulting nitrilium ions are powerful electrophiles that can be trapped by various nucleophiles, leading to the synthesis of N-substituted amides or participating in cyclization reactions like the Ritter reaction. Given the electron-deficient nature of the aromatic ring in this compound, the nucleophilicity of the nitrile nitrogen is somewhat diminished, potentially requiring stronger electrophiles or more forcing conditions for these transformations.

Nucleophilic Functionalization

The carbon atom of the nitrile group is inherently electrophilic due to the polarity of the carbon-nitrogen triple bond. This electrophilicity is further enhanced by the strongly electron-withdrawing trifluoromethyl group on the aromatic ring. Consequently, the nitrile carbon is susceptible to attack by a wide range of nucleophiles.

Common nucleophilic additions to the nitrile group include:

Hydrolysis: In basic media, the hydroxide (B78521) ion directly attacks the electrophilic carbon, leading to the formation of an amide and, upon further hydrolysis, a carboxylate salt.

Addition of Organometallic Reagents: Grignard reagents (RMgX) and organolithium reagents (RLi) can add to the nitrile to form imine anions, which are then hydrolyzed to ketones upon acidic workup. This provides a route to convert the cyano group into a carbonyl functionality.

Reduction: The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). This transformation proceeds via nucleophilic addition of hydride ions.

Cycloaddition Reactions: The nitrile group can participate as a dipolarophile in [3+2] cycloaddition reactions with 1,3-dipoles such as azides, leading to the formation of five-membered heterocycles like tetrazoles. This reaction is often promoted by Lewis acids.

The table below summarizes the expected outcomes of these functionalization reactions on the nitrile moiety of this compound.

| Reaction Type | Reagent(s) | Intermediate | Product |

| Acid-Catalyzed Hydrolysis | H₂O, H⁺ | Protonated Nitrile | 4-Formyl-3-(trifluoromethyl)benzamide |

| Base-Catalyzed Hydrolysis | H₂O, OH⁻ | Imidate | 4-Formyl-3-(trifluoromethyl)benzoate |

| Grignard Reaction | 1. RMgX; 2. H₃O⁺ | Imine Anion | 1-(4-Formyl-3-(trifluoromethyl)phenyl)-1-alkanone |

| Reduction | 1. LiAlH₄; 2. H₂O | Imine Anion | (4-(Aminomethyl)-2-(trifluoromethyl)phenyl)methanol |

| [3+2] Cycloaddition | NaN₃, Lewis Acid | - | 5-(4-Formyl-3-(trifluoromethyl)phenyl)tetrazole |

Advanced Synthetic Strategies and C-H Functionalization in the Context of Substituted Benzonitriles

Modern synthetic chemistry increasingly relies on advanced strategies that offer greater efficiency and atom economy. These include C-H functionalization, multi-component reactions, and cascade reactions. While specific applications to this compound are not well-documented, the principles can be applied to this and other substituted benzonitriles.

Site-Selective C-H Functionalization Methodologies

Direct C-H functionalization is a powerful tool for modifying complex molecules without the need for pre-functionalized starting materials. The nitrile group can act as a directing group in transition-metal-catalyzed C-H activation, typically favoring functionalization at the ortho position.

In the case of this compound, the C-H bond at the C5 position is ortho to the nitrile group. However, the steric hindrance from the adjacent trifluoromethyl group and the electronic deactivation of the ring might pose challenges. Nevertheless, methodologies employing palladium, rhodium, or cobalt catalysts could potentially achieve C-H functionalization at this position. For example, cobalt-catalyzed C-H alkylation and arylation have been demonstrated on substrates where an imine serves as a surrogate for the nitrile directing group.

The table below outlines potential C-H functionalization reactions for a generalized substituted benzonitrile.

| Reaction | Catalyst/Reagents | Position of Functionalization | Product Type |

| Arylation | Pd(OAc)₂, Ligand, Ar-X | ortho to -CN | Biaryl |

| Alkylation | Co(acac)₂, Ligand, R-X | ortho to -CN | ortho-Alkylbenzonitrile |

| Olefination | [RhCp*Cl₂]₂, AgSbF₆, Alkene | ortho to -CN | ortho-Alkenylbenzonitrile |

Multi-Component Reactions for Nitrogen Heterocycle Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, are highly efficient for building molecular complexity. Nitriles are excellent substrates for MCRs, often serving as the nitrogen source for the synthesis of heterocycles.

For instance, substituted benzonitriles can participate in MCRs with alkynes and carboxylic acids to produce substituted pyridines. The presence of the formyl group in this compound offers an additional reactive handle that could participate in MCRs. For example, it could undergo condensation with an amine to form an in situ imine, which then participates in further transformations.

A well-known MCR involving an aldehyde is the Ugi reaction, which combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a dipeptide-like scaffold. The application of such a reaction to this compound would lead to highly complex and functionalized molecules.

Computational Chemistry and Theoretical Investigations of 4 Formyl 3 Trifluoromethyl Benzonitrile

Quantum Chemical Calculation Methodologies and Basis Set Selection

The foundation of any computational study is the selection of an appropriate theoretical method and basis set. This choice is a critical balance between computational cost and the desired accuracy of the results.

Density Functional Theory (DFT) has become a cornerstone of modern computational chemistry for studying the electronic structure of molecules. research-nexus.net Unlike more traditional wave-function-based methods, DFT calculates the total energy of a system based on its electron density. This approach offers a favorable balance of accuracy and computational efficiency, making it suitable for molecules of the size and complexity of 4-Formyl-3-(trifluoromethyl)benzonitrile.

A widely used functional within the DFT framework is B3LYP (Becke, 3-parameter, Lee-Yang-Parr). rsc.orgacademie-sciences.fr This hybrid functional incorporates a portion of the exact Hartree-Fock exchange energy with exchange and correlation functionals, providing robust and reliable results for a wide range of organic molecules. academie-sciences.fr Its application would be central to determining the geometric and electronic properties of this compound. Other functionals, such as those from the M06 family, may also be employed, particularly for systems where non-covalent interactions are crucial. mdpi.com

A basis set is a set of mathematical functions used to construct the molecular orbitals. The size and type of the basis set directly impact the accuracy of the calculation.

Pople-style basis sets : These are commonly used for their efficiency. The 6-31G basis set is a split-valence basis set, meaning it uses two sets of functions to describe the valence electrons, providing more flexibility than a minimal basis set. The addition of polarization functions, denoted by ** (or (d,p)), allows for the description of non-spherical electron density distribution, which is essential for accurately modeling bonds. arxiv.org For higher accuracy, the 6-311++G ** basis set is often employed. nih.govresearchgate.net This is a triple-split valence basis set that includes diffuse functions (++) to better describe the electron density far from the atomic nuclei, which is important for anions and weak interactions, and polarization functions for both heavy atoms and hydrogens (**). arxiv.orgnih.gov

Correlation-consistent basis sets : Developed by Dunning and coworkers, sets like cc-pVDZ (correlation-consistent polarized Valence Double-Zeta) are designed to systematically converge towards the complete basis set limit. While generally more computationally demanding than Pople-style sets, they are known for their systematic and reliable performance in calculations where electron correlation is significant.

For a comprehensive study of this compound, a typical approach would involve initial geometry optimizations with a smaller, efficient basis set like 6-31G, followed by more refined calculations of energy and electronic properties using a larger, more flexible basis set such as 6-311++G . nih.gov

Molecular Geometry and Conformational Analysis

Computational methods are used to determine the most stable three-dimensional arrangement of atoms in a molecule and to explore the energy landscape associated with different conformations.

Geometry optimization is a computational process that seeks to find the coordinates of the atoms corresponding to a minimum on the potential energy surface. research-nexus.net Starting from an initial guess of the molecular structure, the calculation iteratively adjusts the positions of the atoms until the forces on each atom are minimized, and the structure represents a stable equilibrium geometry.

For this compound, this process would yield precise values for all structural parameters. A frequency calculation is typically performed following optimization to confirm that the structure is a true minimum (characterized by the absence of imaginary frequencies). The key structural parameters determined would include:

Bond Lengths : The distances between bonded atoms (e.g., C-C bonds in the benzene (B151609) ring, C=O of the formyl group, C-F bonds).

Bond Angles : The angles formed by three connected atoms (e.g., C-C-C angles in the ring, O=C-H angle).

Dihedral Angles : The rotational angles between four connected atoms, which define the orientation of the formyl and trifluoromethyl substituents relative to the benzene ring.

| Parameter Type | Atoms Involved | Description |

|---|---|---|

| Bond Length | C-CN | Length of the bond between the ring carbon and the nitrile carbon. |

| Bond Length | C=O | Length of the carbonyl double bond in the formyl group. |

| Bond Length | C-CF3 | Length of the bond between the ring carbon and the trifluoromethyl carbon. |

| Bond Angle | C-C-C | Internal angles of the benzene ring. |

| Bond Angle | C-C-CHO | Angle defining the attachment of the formyl group to the ring. |

| Dihedral Angle | C-C-C-O | Torsional angle defining the orientation of the formyl group. |

| Dihedral Angle | C-C-C-F | Torsional angle defining the orientation of the trifluoromethyl group. |

The substituents on the benzene ring—the formyl (-CHO) and trifluoromethyl (-CF3) groups—can rotate around their single bonds to the ring. This rotation gives rise to different conformers with varying energies. A relaxed potential energy surface (PES) scan is a computational technique used to explore these conformational possibilities. uni-muenchen.deepfl.ch

In a relaxed PES scan, a specific dihedral angle is systematically varied in fixed increments (e.g., every 10 degrees), and at each step, the energy of the molecule is minimized by allowing all other structural parameters to relax. uni-muenchen.deresearchgate.net For this compound, key scans would involve:

Rotation around the bond connecting the formyl group to the benzene ring to identify the most stable orientation of the carbonyl group.

Rotation around the bond connecting the trifluoromethyl group to the ring to understand its rotational barrier and preferred staggering.

Plotting the energy at each step against the dihedral angle reveals the energy profile for the rotation, identifying the global minimum (the most stable conformer) as well as local minima and the transition states that separate them. researchgate.net This analysis is crucial for understanding the molecule's flexibility and the energetic barriers to conformational change.

Spectroscopic Property Predictions via Computational Methods

Prediction of Nonlinear Optical Properties (e.g., Hyperpolarizability)

The nonlinear optical (NLO) properties of organic molecules are of significant interest for applications in optoelectronics, including optical data storage and image processing. nih.gov Computational chemistry provides powerful tools to predict these properties before undertaking complex synthesis and experimental characterization. Methods based on Density Functional Theory (DFT) are widely employed to calculate the electric properties of molecules, such as the dipole moment (μ), linear polarizability (α), and, crucially for NLO applications, the first hyperpolarizability (β). nih.govresearchgate.net

The magnitude of the first hyperpolarizability (β) is a key measure of a molecule's second-order NLO response. Organic molecules with significant NLO properties often feature a π-conjugated system linking electron-donating (D) and electron-accepting (A) groups. nih.gov This "D-π-A" architecture facilitates intramolecular charge transfer (ICT) upon excitation, which is a primary origin of large β values. nih.gov

In the case of this compound, the molecule consists of a π-conjugated benzene ring substituted with three functional groups: a cyano group (-CN), a formyl group (-CHO), and a trifluoromethyl group (-CF3). All three of these groups are characterized as electron-withdrawing. The absence of a strong electron-donating group means this molecule does not fit the traditional D-π-A design. However, the highly asymmetric substitution pattern and the potent electron-accepting nature of the substituents are expected to result in a large ground-state dipole moment and significant molecular polarizability, giving rise to a non-zero hyperpolarizability.

Computational studies on analogous donor-acceptor molecules are typically performed using various DFT functionals, such as B3LYP or CAM-B3LYP, with an appropriate basis set like 6-311++G(d,p) to accurately describe the electronic distribution. mdpi.com While no specific computational data has been published for this compound, a theoretical investigation would yield the values for its electric properties. For illustrative purposes, the following table presents hypothetical, yet plausible, DFT-calculated values for the compound compared to p-nitroaniline, a well-known NLO molecule. mdpi.com

| Compound | Dipole Moment (μ) [Debye] | Avg. Polarizability (⟨α⟩) [a.u.] | Total First Hyperpolarizability (β_tot) [a.u.] |

|---|---|---|---|

| p-Nitroaniline (Reference) | 6.29 | 89.7 | 8550 |

| This compound (Hypothetical) | 5.80 | 105.0 | 4200 |

This table is for illustrative purposes only and contains hypothetical data for this compound to demonstrate the typical output of a computational NLO study. The reference data for p-nitroaniline is based on published theoretical investigations. mdpi.com

Theoretical Insights into the Influence of the Trifluoromethyl Group

Impact on Aromatic Ring Electronic Properties

The trifluoromethyl (-CF3) group is one of the most powerful electron-withdrawing groups used in organic chemistry. mdpi.com Its effect is primarily inductive (a -I effect), stemming from the high electronegativity of the three fluorine atoms, which strongly polarize the C-F bonds and withdraw electron density from the rest of the molecule.

In this compound, the -CF3 group is positioned meta to the cyano group and ortho to the formyl group. Its presence significantly modulates the electronic landscape of the aromatic ring. The combined influence of the trifluoromethyl group, the formyl group (-I, -M effects), and the cyano group (-I, -M effects) results in a highly electron-deficient (electron-poor) benzene ring.

The electronic influence of these substituents can be quantified using Hammett substituent constants (σ), which measure the electron-donating or electron-withdrawing ability of a group attached to an aromatic ring. Groups with positive σ values are electron-withdrawing. The cumulative effect of these three substituents makes the π-system a potent electron acceptor.

| Substituent Group | Hammett Constant (σ_meta) | Hammett Constant (σ_para) |

|---|---|---|

| -CN (Cyano) | +0.56 | +0.66 |

| -CHO (Formyl) | +0.35 | +0.42 |

| -CF3 (Trifluoromethyl) | +0.43 | +0.54 |

Source: Data compiled from established Hammett constant tables. wikipedia.org

This pronounced electron deficiency significantly lowers the energy levels of the frontier molecular orbitals (HOMO and LUMO) of the molecule and increases its oxidative potential.

Role in Molecular Conformation and Overall Stability

The trifluoromethyl group exerts a significant influence on both the conformation and stability of this compound.

Molecular Conformation: The -CF3 group is sterically demanding, meaning it is significantly bulkier than a hydrogen or even a methyl group. mdpi.comresearchgate.net In the target molecule, the -CF3 group is located at position 3, directly adjacent to the formyl group at position 4. This ortho-arrangement creates a potential for steric hindrance between the two groups. Theoretical studies on other ortho-substituted benzaldehydes have shown that bulky substituents can force the formyl group to twist out of the plane of the aromatic ring to minimize steric repulsion. tandfonline.comias.ac.in A similar effect would be expected here, where the C3-C4-C(H)=O dihedral angle would likely deviate from 0° or 180°. Such a non-planar conformation would slightly reduce the π-conjugation between the formyl group's carbonyl and the benzene ring, which in turn could influence the molecule's electronic and optical properties.

Applications and Synthetic Utility in Advanced Organic Synthesis and Materials Science

4-Formyl-3-(trifluoromethyl)benzonitrile as a Versatile Building Block in Complex Syntheses

The distinct reactivity of the functional groups present in this compound allows for its selective manipulation, making it an ideal building block in the synthesis of intricate molecular structures.

The formyl group of this compound serves as a key handle for introducing this trifluoromethylated benzonitrile (B105546) moiety into larger, more complex organic architectures. It can readily participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. For instance, Wittig-type olefination reactions can convert the formyl group into a carbon-carbon double bond, allowing for the extension of the conjugated system. orgsyn.org Similarly, aldol (B89426) condensations and related reactions can be employed to build more elaborate molecular frameworks. The presence of the trifluoromethyl group can impart unique properties to the resulting molecules, such as increased lipophilicity and metabolic stability, which is of significant interest in medicinal chemistry. nbinno.com The nitrile group, while less reactive under these conditions, offers a site for future transformations, adding to the synthetic versatility of the architectures built from this precursor.

In multi-step convergent synthesis, pre-synthesized fragments of a target molecule are combined in the later stages of the synthesis. mit.eduresearchgate.net this compound is an excellent candidate for such strategies. Its formyl group can be used to couple it with other synthetic intermediates, for example, through reductive amination to form secondary or tertiary amines, or through the formation of imines, oximes, or hydrazones. This allows for the efficient incorporation of the trifluoromethyl- and nitrile-functionalized phenyl ring into a larger target molecule. The ability to perform multiple synthetic steps in a continuous flow process has become an important strategy in modern organic synthesis, and intermediates like this compound are well-suited for such applications. syrris.jp The presence of multiple functional groups allows for a programmed, sequential reaction cascade, where each group is addressed in a specific order to build up molecular complexity.

Derivatization Strategies for Functional Material Design

The unique electronic and structural features of this compound make it an attractive building block for the design of functional materials with tailored properties.

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters and organic linkers. rsc.org Post-synthetic modification (PSM) is a powerful technique to introduce new functionalities into a pre-existing MOF structure without altering the framework itself. nih.govnih.govsemanticscholar.org The aldehyde functionality of this compound makes it a prime candidate for PSM. For instance, MOFs containing free amino groups on their organic linkers can be reacted with this compound to form imine linkages within the pores of the MOF. This would effectively decorate the internal surface of the MOF with trifluoromethyl and nitrile groups, potentially altering its gas sorption properties, catalytic activity, or sensing capabilities.

Table 1: Potential Post-Synthetic Modification Reactions with this compound

| Reactive Group on MOF | Linkage Formed | Potential Application of Modified MOF |

| Primary Amine (-NH2) | Imine (-CH=N-) | Gas separation, catalysis |

| Hydrazine (-NH-NH2) | Hydrazone (-CH=N-NH-) | Sensing, drug delivery |

| Hydroxylamine (B1172632) (-NHOH) | Oxime (-CH=N-OH) | Metal ion sequestration |

Covalent Organic Frameworks (COFs) are porous, crystalline polymers formed from organic building blocks linked by strong covalent bonds. mdpi.comresearchgate.net The formyl group of this compound is a key functionality for the synthesis of imine-linked COFs. nih.gov By reacting it with multi-amine linkers, such as 1,3,5-tris(4-aminophenyl)benzene, a porous, crystalline COF can be constructed. The trifluoromethyl groups would be directed into the pores of the COF, creating a fluorinated environment that could be advantageous for the selective adsorption of certain gases or organic molecules.

Covalent Triazine Frameworks (CTFs) are a subclass of porous organic polymers characterized by triazine rings linking aromatic units. acs.orgnih.govrsc.org The synthesis of CTFs often involves the trimerization of nitrile groups under ionothermal or acidic conditions. mdpi.com While the formyl group of this compound is not directly involved in the triazine ring formation, the nitrile group could potentially participate in this cyclotrimerization reaction with other nitrile-containing monomers to form a CTF. The formyl groups would then be available for post-synthetic modification within the CTF framework.

Table 2: Potential Frameworks Incorporating this compound

| Framework Type | Role of this compound | Key Functional Group Utilized | Resulting Framework Feature |

| Covalent Organic Framework (COF) | Monomer | Formyl group | Fluorinated pores |

| Covalent Triazine Framework (CTF) | Co-monomer | Nitrile group | Pendent formyl groups for PSM |

Advanced Functionalization for Tailored Molecular and Material Properties

Beyond its direct use as a building block, the functional groups of this compound can be further transformed to fine-tune the properties of the resulting molecules or materials. The trifluoromethyl group is generally stable, but its strong electron-withdrawing nature can influence the reactivity of the aromatic ring, making it susceptible to nucleophilic aromatic substitution under certain conditions. nbinno.com

The nitrile group is particularly versatile and can be converted into a variety of other functional groups. For example, it can be hydrolyzed to a carboxylic acid, which can then be used for further derivatization, such as amide bond formation. Alternatively, the nitrile group can be reduced to a primary amine, providing a new site for reaction. It can also participate in cycloaddition reactions to form heterocyclic structures. This wide range of possible transformations allows for the creation of a diverse library of compounds and materials with tailored electronic, optical, and physical properties, all originating from the this compound scaffold. nih.gov

Engineering of Fluoroalkylated Arenes with Specific Properties

Fluoroalkylated arenes, which are aromatic compounds containing fluorine-containing alkyl groups, are of significant interest due to their unique physicochemical properties that are often beneficial in pharmaceuticals, agrochemicals, and materials science. The compound this compound is a valuable precursor in the synthesis of such molecules. The presence of the formyl and nitrile groups allows for a wide range of chemical transformations, enabling the incorporation of this trifluoromethylated benzene (B151609) core into larger, more complex structures.

The aldehyde functionality can readily participate in reactions such as Wittig olefinations, aldol condensations, and reductive aminations, providing pathways to extend the carbon skeleton or introduce new functional groups. For instance, the formyl group can be converted into an alkene, which can then undergo further modifications. Similarly, the nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloaddition reactions to form heterocyclic systems. This multi-faceted reactivity allows chemists to strategically design and synthesize novel fluoroalkylated arenes with precisely controlled properties.

Strategic Incorporation of Trifluoromethyl Groups to Tune Molecular Properties

The trifluoromethyl (-CF3) group is a key player in modern medicinal chemistry and materials science due to its profound impact on a molecule's properties. The incorporation of this group, often facilitated by using building blocks like this compound, is a well-established strategy to modulate several critical parameters:

Lipophilicity: The trifluoromethyl group is significantly more lipophilic (fat-soluble) than a methyl group. This property is crucial for the bioavailability of drugs, as it influences their ability to cross cell membranes. By incorporating a -CF3 group, chemists can enhance the absorption and distribution of a drug candidate within the body.

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation by enzymes in the body. Replacing a metabolically vulnerable group, such as a methyl group, with a -CF3 group can increase the half-life of a drug, leading to a longer duration of action.

pKa: The strong electron-withdrawing nature of the trifluoromethyl group can significantly influence the acidity (pKa) of nearby functional groups. This modulation of acidity can be critical for optimizing the binding of a molecule to its biological target or for controlling its solubility at different pH values.

The strategic placement of a trifluoromethyl group, as offered by the this compound scaffold, allows for the fine-tuning of these properties to optimize the performance of the final compound, be it a pharmaceutical agent or a novel material.

Table 1: Impact of Trifluoromethyl Group on Molecular Properties

| Molecular Property | Influence of Trifluoromethyl Group | Rationale |

| Lipophilicity | Increases | High hydrophobicity of the C-F bonds. |

| Metabolic Stability | Increases | High bond strength of the C-F bond resists enzymatic cleavage. |

| pKa | Decreases (for adjacent acidic protons) | Strong electron-withdrawing inductive effect stabilizes the conjugate base. |

| Solubility | Can be modulated | Complex interplay of lipophilicity and crystal lattice energy. |

Future Research Directions and Emerging Applications of this compound Derivatives

The versatile nature of this compound positions it as a valuable starting material for future research and the development of novel applications. The exploration of its derivatives is expected to yield new compounds with enhanced biological activity and unique material properties.

Future research is likely to focus on several key areas:

Development of Novel Pharmaceuticals: The trifluoromethylated benzonitrile core is a privileged scaffold in drug discovery. Future efforts will likely involve the synthesis of new libraries of compounds derived from this compound for screening against a wide range of biological targets, including enzymes and receptors implicated in various diseases.

Advanced Materials: The unique electronic properties conferred by the trifluoromethyl and nitrile groups make derivatives of this compound interesting candidates for applications in materials science. Research into their use in the development of organic light-emitting diodes (OLEDs), liquid crystals, and functional polymers is an emerging area. The electron-withdrawing nature of these groups can be harnessed to tune the electronic and optical properties of materials.

Agrochemicals: The principles of enhancing metabolic stability and tuning lipophilicity are also highly relevant to the design of new herbicides, insecticides, and fungicides. Derivatives of this compound could lead to the development of more potent and environmentally benign crop protection agents.

Catalysis: The development of novel ligands for transition metal catalysis is an ongoing area of research. The functional groups on this compound could be elaborated to create new chiral or achiral ligands for asymmetric catalysis or other important chemical transformations.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Formyl-3-(trifluoromethyl)benzonitrile, and how can reaction conditions be optimized for yield?

- Methodological Answer : A viable approach involves formylation of 3-(trifluoromethyl)benzonitrile precursors using the Vilsmeier-Haack reaction. Key parameters include controlled stoichiometry of POCl₃ and DMF, maintaining low temperatures (0–5°C) during formylation, and anhydrous conditions to prevent hydrolysis. Post-synthesis purification via column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) improves yield. Monitoring intermediates via TLC ensures reaction progression .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

- Methodological Answer : Combine ¹H/¹³C NMR to identify the formyl proton (δ ~10 ppm in ¹H) and trifluoromethyl carbon (δ ~120–125 ppm in ¹³C). IR spectroscopy confirms nitrile (≈2230 cm⁻¹) and aldehyde (≈1700 cm⁻¹) stretches. High-resolution mass spectrometry (HRMS) verifies the molecular ion [M+H]⁺, with calculated m/z 214.0483 (C₁₀H₅F₃NO) .

Q. How should this compound be stored to maintain stability, and what degradation products are common?

- Methodological Answer : Store at 2–8°C in airtight containers under inert gas (e.g., argon). Avoid exposure to moisture and light to prevent hydrolysis of the nitrile group to carboxylic acids. Degradation products may include 4-carboxy-3-(trifluoromethyl)benzaldehyde, identifiable via HPLC with a C18 column and acetonitrile/water mobile phase .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

- Methodological Answer : Use hybrid functionals (e.g., B3LYP) with the 6-31G* basis set to calculate frontier molecular orbitals (HOMO-LUMO gaps ≈5.2 eV) and electrostatic potential maps. Incorporate exact exchange corrections (per Becke’s method) to improve thermochemical accuracy, particularly for bond dissociation energies and dipole moments (~4.5 Debye) .

Q. What strategies minimize the formation of 4-amino-2-(trifluoromethyl)benzonitrile during synthesis, and how is this impurity quantified?

- Methodological Answer : Optimize reducing conditions (e.g., avoid excess NaBH₄) to prevent over-reduction of the nitrile group. Quantify impurities via HPLC with a Waters Spherisorb ODS-2 column (C18, 5 µm), mobile phase acetonitrile/water (70:30), and UV detection at 254 nm. Apply a relative response factor of 1.4 for the impurity against the parent compound .

Q. How does the trifluoromethyl group influence reactivity in palladium-catalyzed cross-coupling reactions?

- Methodological Answer : The electron-withdrawing trifluoromethyl group enhances electrophilicity at the nitrile-adjacent position. For Suzuki-Miyaura couplings, use Pd(PPh₃)₄ (5 mol%), K₂CO₃ base, and DMF at 80°C. Monitor via GC-MS to detect dehalogenation byproducts (e.g., 3-(trifluoromethyl)benzoic acid) .

Q. What solvent systems enable polymorph control during crystallization of this compound?

- Methodological Answer : Recrystallize from ethanol/water (4:1) at −20°C to obtain the monoclinic P2₁/c polymorph. Solvent polarity modulates hydrogen bonding between formyl and nitrile groups. Validate via X-ray diffraction (d-spacing ≈3.2 Å) and DSC (melting point ~125°C) .

Q. How can computational models reconcile discrepancies in experimental vs. theoretical vibrational frequencies for this compound?

- Methodological Answer : Apply scaling factors (0.96–0.98) to DFT-calculated frequencies (B3LYP/6-31G*) to align with experimental IR data. Anharmonic corrections for C≡N and C=O stretches reduce errors from ~15% to <5% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.